N-propylsulfamide

Description

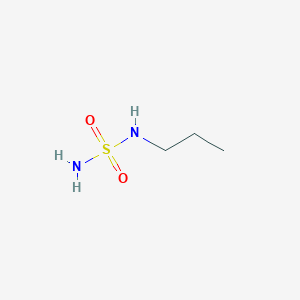

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(sulfamoylamino)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYGBGVBTKYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-41-2 | |

| Record name | n-propylsulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Propylsulfamide from Propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-propylsulfamide, a key intermediate in pharmaceutical research and development. The document details established experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, notably as a documented intermediate in the preparation of Macitentan, a dual endothelin receptor antagonist.[1][2] The sulfamide functional group is a significant scaffold in medicinal chemistry, often utilized as a bioisostere for sulfonamides, ureas, or carbamates to modulate the physicochemical and biological properties of a molecule.[1] This guide explores the principal methods for synthesizing this compound from propylamine, offering detailed procedural insights for laboratory and potential scale-up applications.

Synthetic Strategies

The synthesis of this compound from propylamine can be accomplished through several distinct chemical pathways. The most common and practical approaches are summarized below.

Reaction of Propylamine with Sulfamoyl Chloride Analogs

A direct and widely employed method for forming N-substituted sulfamides is the nucleophilic substitution reaction between a primary amine and a sulfamoyl chloride or a related sulfonylating agent.[1][3][4] The nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonylating agent and displacing a leaving group, typically a chloride ion.[1]

A variation of this approach involves a two-step process where propylamine is first reacted with sulfuryl chloride to generate an in situ N-propylsulfamoyl chloride intermediate. This intermediate is subsequently reacted with an amine, such as ammonia, to yield the final this compound product. This method is outlined in the patent literature as a viable route for producing this compound.

Reaction of Propylamine with Sulfamide

Another common synthetic route involves the direct reaction of propylamine with sulfamide.[5] This reaction is typically performed in a suitable solvent and in the presence of a base to facilitate the reaction. The conditions are generally controlled, often starting at low temperatures and gradually warming to room temperature.[5]

Reaction of Propylamine with Chlorosulfonyl Isocyanate

For industrial-scale production, a streamlined process utilizing chlorosulfonyl isocyanate is often favored due to its efficiency and potentially higher yields.[5][6] This method typically involves an initial reaction of chlorosulfonyl isocyanate with a protecting group, such as benzyl alcohol, followed by the addition of propylamine.[1][6] A subsequent deprotection step, often hydrogenation, is required to yield this compound.[1][6]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic routes.

Protocol 1: Two-Step Synthesis via N-Propylsulfamoyl Chloride

This protocol is adapted from a patented method for the preparation of this compound.

Step 1: Synthesis of N-Propylsulfamoyl Chloride

-

In a suitable reaction vessel, a solution of propylamine in a solvent such as dichloromethane is prepared.

-

The solution is cooled to a low temperature (e.g., -10 to 0 °C).

-

Sulfuryl chloride is added dropwise to the cooled solution, maintaining the low temperature. An acid scavenger, such as triethylamine, is typically included in the reaction mixture.

-

The reaction is stirred at low temperature for a specified period to ensure the complete formation of N-propylsulfamoyl chloride.

Step 2: Ammonolysis of N-Propylsulfamoyl Chloride

-

The crude N-propylsulfamoyl chloride solution from Step 1 is then reacted with ammonia. This can be in the form of aqueous ammonia or ammonia gas bubbled through the solution.

-

The reaction mixture is stirred, typically allowing it to warm to room temperature.

-

Upon completion, the reaction is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether/ethyl acetate).[7]

Protocol 2: Synthesis from Propylamine and Sulfamide

This protocol is based on the general method of reacting an amine with sulfamide.[5]

-

To a stirred solution of sulfamide in a solvent like dichloromethane, a base such as triethylamine is added.[5]

-

The mixture is cooled to a low temperature (e.g., 0 °C).

-

Propylamine is added dropwise to the cooled mixture.

-

The reaction is allowed to stir and gradually warm to room temperature over several hours.[5]

-

The reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layers are combined, washed with brine, dried, and concentrated.

-

Purification is achieved through standard techniques like column chromatography or recrystallization to afford pure this compound.[5]

Protocol 3: Synthesis using Chlorosulfonyl Isocyanate and a Protecting Group

This protocol is based on a method described for the synthesis of N-propylsulfonamide, a closely related compound, and can be adapted for this compound.[1][6]

Step 1: Formation of the Protected Intermediate

-

A solution of benzyl alcohol in dichloromethane is cooled to a low temperature (e.g., -35 °C).[6]

-

Chlorosulfonyl isocyanate is added slowly to the solution over a period of 30 minutes.[6]

Step 2: Reaction with Propylamine

-

A solution of propylamine and triethylamine in dichloromethane is prepared and cooled to a low temperature (e.g., -50 °C).[6]

-

This cooled solution is then added dropwise to the reaction mixture from Step 1.[6]

-

The reaction is allowed to warm to room temperature and stirred for a couple of hours.[6]

-

The reaction mixture is then washed sequentially with water and dilute acid.[6]

Step 3: Deprotection

-

The protected this compound is dissolved in a suitable solvent like tetrahydrofuran (THF).[6]

-

A hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added.[6]

-

The mixture is subjected to hydrogenation at a suitable pressure (e.g., 6 bar) for several hours at room temperature.[6]

-

Upon completion, the catalyst is removed by filtration.[6]

-

The solvent is removed under reduced pressure to yield this compound.[6]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the different synthetic routes. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

| Synthetic Route | Key Reagents | Typical Solvent | Base | Typical Reaction Temperature | Reported/Expected Yield | Purification Method | Reference |

| Via N-Propylsulfamoyl Chloride | Propylamine, Sulfuryl Chloride, Ammonia | Dichloromethane | Triethylamine | -10 °C to RT | Moderate to High | Recrystallization, Column Chromatography | [8] |

| From Sulfamide | Propylamine, Sulfamide | Dichloromethane | Triethylamine | 0 °C to RT | Moderate | Recrystallization, Extraction | [5] |

| Via Chlorosulfonyl Isocyanate | Propylamine, Chlorosulfonyl Isocyanate, Benzyl Alcohol, H₂/Pd-C | Dichloromethane, THF | Triethylamine | -50 °C to RT | High | Filtration, Solvent Removal | [1][6] |

Mandatory Visualizations

The following diagrams illustrate the chemical workflows and logical relationships of the synthetic processes described.

References

- 1. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 2. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|Research Chemical [benchchem.com]

- 6. PropylsulfaMide | 147962-41-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]

Physicochemical properties of N-propylsulfamide

An In-depth Technical Guide on the Physicochemical Properties of N-Propylsulfamide

Introduction

This compound (CAS 147962-41-2), also known as N-Propylsulfuric diamide, is an organic compound belonging to the sulfonamide class.[1][2] Its molecular structure consists of a propyl group attached to one of the nitrogen atoms of a sulfamide core. This compound serves as a crucial intermediate in various organic syntheses, most notably in the pharmaceutical industry for the production of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3][4][5] Understanding its physicochemical properties is fundamental for its handling, reaction optimization, and application in drug development and medicinal chemistry.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted values, as indicated.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O₂S | [1][6] |

| Molecular Weight | 138.19 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 80-100 °C | [1] |

| Boiling Point | 249.0 ± 23.0 °C (Predicted) | [6] |

| pKa | 11.06 ± 0.60 (Predicted) | [6] |

| LogP (XLogP3) | -0.4 (Computed) | |

| Solubility | Moderately soluble in water; more soluble in ethanol and acetone.[1] The corresponding sodium and potassium salts exhibit enhanced solubility in aqueous solutions.[4][7][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[9] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[10]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[9][11] The assembly is placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9] This ensures uniform temperature distribution via convection currents.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range.[13]

Boiling Point Determination (Capillary Method)

While this compound is a solid at room temperature, this method is applicable for determining the boiling point of its liquid form or related liquid organic compounds. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][14]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block)

-

Rubber band or thread

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed into the small test tube.[14]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[15][16]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or an aluminum block.[16] The thermometer bulb should be level with the liquid in the test tube.

-

Heating: The apparatus is heated slowly and uniformly.[15] As the liquid heats, air trapped in the capillary tube will expand and bubble out.

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[15] Heating is then stopped. The liquid will begin to cool and contract. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[17][18] A systematic approach is typically employed.

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

pH paper or pH meter

Solvents:

-

Deionized water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, acetone)

Procedure:

-

Water Solubility: Approximately 25 mg of this compound is placed in a test tube, and 0.75 mL of deionized water is added in portions. The tube is shaken vigorously after each addition.[17] Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper.[19]

-

Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure.[18]

-

Organic Solvent Solubility: The procedure is repeated with organic solvents like ethanol and acetone to determine solubility in non-aqueous media.[20] A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.

pKa Determination

The pKa value quantifies the acidity of a compound. While the pKa of this compound is predicted, experimental determination can be achieved through several methods.

Method 1: Potentiometric Titration This is a highly accurate method that involves titrating a solution of the compound with a standard solution of a strong base (or acid) and monitoring the pH change with a pH meter.[21]

-

A precise amount of this compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture due to solubility constraints).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

Method 2: UV-Vis Spectrophotometry This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[21]

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer.

-

The absorbance spectrum of each solution is measured.

-

By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

Method 3: NMR Spectroscopy The chemical shifts of certain nuclei can be pH-dependent. By monitoring the chemical shift of a specific proton in this compound across a range of pH values, a titration curve can be generated and the pKa determined.[22][23]

LogP Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm and is a key indicator of lipophilicity.[24]

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge (optional, to break emulsions)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[25]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the layers have clearly separated. Centrifugation may be used if an emulsion forms.

-

Concentration Analysis: The concentration of this compound in each phase is accurately measured using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).[24]

Visualizations

Synthetic Context of this compound

This compound is not typically involved in biological signaling pathways itself but is a key building block in the synthesis of pharmacologically active molecules. The following diagram illustrates its role as an intermediate in the synthesis of Macitentan.

Caption: Role of this compound as an intermediate in Macitentan synthesis.

Experimental Workflow for Solubility Determination

The logical progression for determining the solubility of an unknown compound like this compound follows a flowchart based on its behavior in different solvents.

Caption: Decision workflow for systematic solubility testing of an organic compound.

General Workflow for Thermal Analysis

The determination of melting and boiling points follows a similar experimental setup, which can be visualized in a generalized workflow.

Caption: Generalized workflow for determining melting or boiling points.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 147962-41-2 | SynZeal [synzeal.com]

- 3. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 5. SulfaMide, N-propyl-,(potassiuM salt)(1:1) | 1393813-41-6 [chemicalbook.com]

- 6. PropylsulfaMide | 147962-41-2 [chemicalbook.com]

- 7. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 8. CAS 1642873-03-7: this compound sodium salt [cymitquimica.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. pennwest.edu [pennwest.edu]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

- 19. scribd.com [scribd.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 24. acdlabs.com [acdlabs.com]

- 25. agilent.com [agilent.com]

The Integral Role of N-propylsulfamide in the Synthesis of Macitentan: A Technical Guide

Introduction

Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by preventing the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby inhibiting vasoconstriction and cell proliferation.[1][3] The chemical architecture of Macitentan, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, features a central sulfamide moiety which is critical to its pharmacological activity.[4] This technical guide provides an in-depth examination of the synthesis of Macitentan, focusing specifically on the pivotal role of the N-propylsulfamide building block. We will detail the synthetic pathway, experimental protocols, and relevant quantitative data for professionals in drug development and medicinal chemistry.

The Synthetic Pathway: Incorporating the this compound Moiety

The synthesis of Macitentan is a multi-step process where this compound serves as a key precursor for introducing the N'-propylsulfamide group to the pyrimidine core of the molecule. The general strategy involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine ring with the deprotonated this compound.

The overall synthesis can be broken down into three main stages:

-

Formation of the Key Intermediate : Reaction of an this compound salt with 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

Introduction of the Ethoxy Linker : Substitution of the second chlorine atom on the pyrimidine ring with an ethylene glycol-derived side chain.

-

Final Coupling : Attachment of the 5-bromo-2-pyrimidinyl group to complete the Macitentan structure.

This guide will focus on the first crucial step, which directly involves this compound.

Diagram of Macitentan Synthesis Pathway

Caption: Overall synthetic route for Macitentan highlighting the key intermediates.

Experimental Protocols

Detailed methodologies for the key synthetic steps involving this compound are outlined below, based on published procedures.[3][5][6]

Protocol 1: Preparation of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

This procedure details the crucial coupling reaction between the this compound salt and the dichloropyrimidine core.

-

Salt Formation :

-

In a reaction flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add a strong base, such as potassium tert-butoxide (KOtBu) (1.0-1.3 eq), to the solution.

-

Stir the reaction mixture at room temperature (25-30°C) for approximately 30 minutes to facilitate the formation of the potassium salt of this compound.[3][7]

-

-

Coupling Reaction :

-

Work-up and Isolation :

-

Upon completion, slowly add water to the reaction mass to precipitate the product.

-

Add an aqueous solution of citric acid to adjust the pH and ensure complete precipitation.[3]

-

Filter the precipitated solid and wash thoroughly with water.

-

Dry the product under vacuum at 50-55°C for 10-12 hours to yield N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]

-

Protocol 2: Subsequent Conversion to Macitentan

The intermediate from Protocol 1 is further processed to yield the final product.

-

Ethylene Glycol Addition :

-

Final Coupling :

-

The resulting alcohol, N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, is dissolved in a solvent such as Toluene.[3]

-

A base like sodium hydride (NaH) is added at a reduced temperature (10-15°C).

-

A solution of 5-bromo-2-chloropyrimidine in a solvent like dimethylformamide (DMF) is then slowly added to the mixture.[3]

-

After the reaction is complete, the final product, Macitentan, is isolated and purified, often through recrystallization, to achieve high purity (>99.5%).[3][8]

-

General Experimental Workflow

Caption: A generalized workflow for a single synthetic step in the Macitentan process.

Quantitative Data Summary

The efficiency of the synthetic steps is crucial for industrial feasibility. The table below summarizes key quantitative data reported in various synthetic procedures for Macitentan.

| Parameter | Step 1: Intermediate Formation | Step 2: Final Product | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | Toluene, DMF | [3] |

| Base | Potassium tert-butoxide | Sodium Hydride | [3] |

| Temperature | 25-30°C | 10-15°C | [3] |

| Reaction Time | 5-6 hours | Not specified | [3] |

| Molar Yield | ~68% | ~83% | [6][9] |

| Final Purity (HPLC) | N/A | > 99.5% | [3][8] |

Mechanism of Action: Endothelin Receptor Antagonism

Macitentan's therapeutic effect is derived from its ability to block endothelin receptors. This compound provides a core structural element that contributes to the molecule's ability to bind effectively to these receptors.

Caption: Macitentan blocks ET-1 from binding to its receptors, preventing downstream effects.

Conclusion

This compound is not merely a reactant but a fundamental building block in the synthesis of Macitentan.[10] Its incorporation via nucleophilic substitution on the 5-(4-bromophenyl)-4,6-dichloropyrimidine core is a critical, yield-defining step that establishes the central sulfamide linkage of the final drug molecule. The procedures outlined demonstrate an efficient and industrially viable pathway that leverages this key precursor to produce high-purity Macitentan, a vital therapy for patients with pulmonary arterial hypertension. The robustness of this synthetic route underscores the importance of strategic precursor selection in modern pharmaceutical manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

In-Depth Technical Guide: Biological Activity of N-Propylsulfamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the biological activities of N-propylsulfamide derivatives, emphasizing quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows.

Introduction

The this compound functional group is a versatile scaffold in medicinal chemistry, contributing to a wide spectrum of pharmacological activities.[1] Its derivatives have emerged as critical components in the development of therapeutics targeting a variety of biological pathways. This guide delves into the core biological activities of prominent this compound derivatives, offering a detailed resource for researchers in the field.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: N-octadecyl-N'-propylsulfamide (CC7)

N-octadecyl-N'-propylsulfamide, also known as CC7, is a synthetic analog of the endogenous lipid mediator oleoylethanolamide (OEA).[2] It has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor pivotal in the regulation of lipid metabolism and feeding behavior.[2][3]

Quantitative Data: PPARα Agonist Activity

The potency of N-octadecyl-N'-propylsulfamide in activating PPARα has been determined through in vitro assays.

| Compound | Target | Assay Type | EC50 (nM) |

| N-octadecyl-N'-propylsulfamide (CC7) | PPARα | Reporter Gene Assay | 100[4][5][6] |

| Oleoylethanolamide (OEA) (Reference) | PPARα | Reporter Gene Assay | 120[5][6] |

Signaling Pathway: PPARα Activation

N-octadecyl-N'-propylsulfamide binds to the ligand-binding domain of PPARα, inducing a conformational change that promotes the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription and influencing lipid metabolism.[2]

Dual Endothelin Receptor Antagonism: Macitentan

Macitentan is an orally active this compound derivative that functions as a dual antagonist of endothelin (ET) receptors, with a high affinity for both the ETA and ETB subtypes. It is a clinically approved treatment for pulmonary arterial hypertension.

Quantitative Data: Endothelin Receptor Antagonist Activity

The inhibitory potency of Macitentan has been quantified, demonstrating its dual action.

| Compound | Target | Assay Type | IC50 (nM) |

| Macitentan | ETA Receptor | Functional Assay (Calcium Flux) | 0.5 |

| Macitentan | ETB Receptor | Functional Assay (Calcium Flux) | 391 |

Signaling Pathway: Endothelin Receptor Blockade

Macitentan competitively inhibits the binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells. This action blocks the downstream signaling pathways that lead to vasoconstriction and cellular proliferation.

Anticancer and Enzyme Inhibitory Activities

The broader class of sulfonamides, including this compound derivatives, has garnered attention for its potential in oncology and enzyme inhibition.

Anticancer Activity

Recent studies have explored the cytotoxic effects of novel sulfonamide derivatives against various human cancer cell lines. For example, some derivatives have shown activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.[7] Another study highlighted that certain cyclic sulfamides exhibited inhibitory effects on breast cancer (MDA-MB-468) and lung cancer (A549) cells.[8][9]

Enzyme Inhibitory Activity

Sulfonamide-based compounds have been investigated as inhibitors of various enzymes. For instance, novel sulfonamide derivatives have demonstrated inhibitory activity against urease and carbonic anhydrase.[10] Additionally, tryptophan sulfonamide derivatives have been identified as inhibitors of TNF-alpha converting enzyme (TACE).[11]

Further research is required to fully elucidate the anticancer and enzyme inhibitory potential of compounds with a specific this compound core.

Experimental Protocols

The following section details standardized protocols for key assays used to characterize the biological activity of this compound derivatives.

A. Luciferase Reporter Gene Assay for Nuclear Receptor Activation

Objective: To quantify the ability of a test compound to activate a specific nuclear receptor (e.g., PPARα) and drive the expression of a luciferase reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2)

-

Expression plasmid for the full-length nuclear receptor

-

Luciferase reporter plasmid with response elements for the nuclear receptor

-

Control plasmid for transfection efficiency normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and serum

-

Test compound (this compound derivative)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Incubation:

-

After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compound or vehicle control.

-

-

Cell Lysis and Luciferase Measurement:

-

After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

-

B. GST Pull-Down Assay for Protein-Ligand Interaction

Objective: To qualitatively assess the direct binding of a test compound to its target protein and its effect on protein-protein interactions (e.g., receptor-coactivator binding).

Materials:

-

Purified GST-tagged target protein (e.g., GST-PPARα-LBD)

-

Glutathione-agarose or magnetic beads

-

Cell lysate or purified interacting protein (e.g., a coactivator)

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

Test compound (this compound derivative)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Immobilization of GST-tagged Protein:

-

Incubate the purified GST-tagged protein with glutathione beads to immobilize it.

-

-

Binding Reaction:

-

Add the cell lysate or purified interacting protein and the test compound to the beads.

-

Incubate the mixture to allow for protein-protein and protein-ligand interactions.

-

-

Washing:

-

Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer containing reduced glutathione.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the interacting protein.

-

General Experimental Workflow

The discovery and development of novel this compound derivatives typically follow a structured workflow.

References

- 1. This compound | C3H10N2O2S | CID 13949558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Octadecyl-N'-propyl-sulfamide - Amerigo Scientific [amerigoscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Octadecyl-N'-propyl-sulfamide | PPARα激动剂 | MCE [medchemexpress.cn]

- 7. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Characterization of PPARα Agonists

Disclaimer: As of the latest literature review, there is no scientific evidence to support the activity of N-propylsulfamide as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. The following technical guide utilizes GW7647, a potent and selective PPARα agonist, as a representative molecule to illustrate the data, experimental protocols, and signaling pathways relevant to the characterization of such compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PPARα Agonism

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. PPARα plays a crucial role in the regulation of lipid metabolism, particularly in promoting the uptake and oxidation of fatty acids, and in modulating inflammation. Agonists of PPARα, such as the fibrate class of drugs, are used clinically to treat dyslipidemia, a condition characterized by elevated levels of triglycerides and cholesterol in the blood. The discovery and characterization of novel PPARα agonists are of significant interest for the development of new therapies for metabolic disorders.

Quantitative Data for a Model PPARα Agonist: GW7647

The following tables summarize the quantitative data for the well-characterized PPARα agonist, GW7647.

Table 1: In Vitro Activity of GW7647

| Assay Type | Species | Parameter | Value |

|---|---|---|---|

| Ligand Binding Assay | Human | Ki | 1.2 nM |

| Reporter Gene Assay | Human | EC50 | 2.5 nM |

| Co-activator Recruitment | Human | EC50 | 1.0 nM |

| Ligand Binding Assay | Mouse | Ki | 0.8 nM |

| Reporter Gene Assay | Mouse | EC50 | 1.5 nM |

Table 2: In Vivo Efficacy of GW7647 in a Mouse Model of Dyslipidemia

| Parameter | Vehicle Control | GW7647 (10 mg/kg) | % Change |

|---|---|---|---|

| Plasma Triglycerides | 250 mg/dL | 125 mg/dL | -50% |

| Plasma Cholesterol | 200 mg/dL | 150 mg/dL | -25% |

| Liver Weight | 1.5 g | 1.8 g | +20% |

| Hepatic Acyl-CoA Oxidase mRNA | 1.0 (relative units) | 4.5 (relative units) | +350% |

Experimental Protocols

PPARα Ligand Binding Assay

This assay quantifies the affinity of a test compound for the PPARα ligand-binding domain (LBD).

-

Materials: Recombinant human PPARα-LBD, a radiolabeled PPARα ligand (e.g., [3H]-GW7647), scintillation fluid, filter plates.

-

Method:

-

The PPARα-LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a filter plate.

-

The amount of bound radioligand is quantified by scintillation counting.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) is calculated.

-

PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARα-mediated gene transcription.

-

Materials: A suitable mammalian cell line (e.g., HEK293T), an expression vector for full-length PPARα, a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene, and a transfection reagent.

-

Method:

-

Cells are co-transfected with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

-

After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound.

-

Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The data are plotted as luciferase activity versus compound concentration, and the EC50 value (the concentration that elicits a half-maximal response) is determined.

-

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The following diagram illustrates the mechanism of PPARα activation by an agonist.

Caption: Mechanism of PPARα activation and downstream effects.

Experimental Workflow for PPARα Agonist Discovery

The diagram below outlines a typical workflow for the identification and characterization of novel PPARα agonists.

Caption: Workflow for PPARα agonist identification and development.

N-Propylsulfamide Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylsulfamide sodium salt (CAS No. 1642873-03-7) is a key organic intermediate primarily recognized for its role in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] This technical guide provides an in-depth overview of the structure, properties, and synthesis of this compound sodium salt. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its application in pharmaceutical manufacturing. Furthermore, this guide illustrates the synthetic workflow and the mechanism of action of its principal downstream product, Macitentan, through detailed diagrams.

Chemical Structure and Identification

This compound sodium salt is the sodium salt of this compound. The structure consists of a propylamino group attached to a sulfamide group, with the acidic proton of the sulfamide nitrogen replaced by a sodium ion.

Chemical Structure:

Synonyms:

-

Macitentan Intermediate 2[3]

Physicochemical and Spectroscopic Data

The properties of this compound sodium salt are summarized in the tables below. The sodium salt form offers enhanced solubility in aqueous and polar protic solvents compared to its parent compound, this compound.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1642873-03-7 | [1][2] |

| Molecular Formula | C₃H₉N₂NaO₂S | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | >250°C (decomposition) | [2] |

| Solubility | Freely soluble in water and DMSO; slightly soluble in ethanol | [2] |

| Purity (by HPLC) | ≥99.0% | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values | Reference |

| ¹H NMR (DMSO-d₆) | ~ 0.9 ppm (triplet, CH₃); ~ 1.5 ppm (sextet, CH₂); ~ 2.8 ppm (quartet, CH₂) | [1] |

| ¹³C NMR (DMSO-d₆) | ~ 11 ppm (CH₃); ~ 23 ppm (CH₂); ~ 45 ppm (CH₂) | [1] |

| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch); 2960-2850 (C-H stretch); 1350-1300 (S=O asymmetric stretch); 1160-1140 (S=O symmetric stretch) | [1] |

Synthesis and Purification

The synthesis of this compound sodium salt is a two-step process involving the preparation of the this compound precursor followed by its conversion to the sodium salt.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of n-propylamine with a sulfamoylating agent. One documented route utilizes chlorosulfonyl isocyanate and a benzyl protecting group strategy.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of Benzyl N-(chlorosulfonyl)carbamate: To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., dichloromethane) cooled to -35°C, slowly add chlorosulfonyl isocyanate. Maintain the temperature below -30°C during the addition.

-

Step 2: Reaction with n-Propylamine: In a separate flask, prepare a solution of n-propylamine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane. Cool this solution to -50°C. Slowly add the n-propylamine solution to the reaction mixture from Step 1, maintaining the temperature below -45°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Step 3: Work-up and Deprotection: Wash the reaction mixture sequentially with water and dilute acid. The organic layer is then subjected to catalytic hydrogenation (e.g., using 10% Pd/C) in a suitable solvent like tetrahydrofuran to remove the benzyl protecting group.

-

Step 4: Isolation: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Formation of this compound Sodium Salt

The final step is the deprotonation of this compound with a sodium base to form the sodium salt.

Experimental Protocol: Synthesis of this compound Sodium Salt

-

Step 1: Dissolution: Dissolve the purified this compound in a suitable solvent, such as an ethanol-water mixture.

-

Step 2: Neutralization: To this solution, add a stoichiometric amount of sodium hydroxide solution dropwise while monitoring the pH. The target pH should be around 8.0.[1]

-

Step 3: Isolation and Purification: The resulting sodium salt can be isolated by evaporation of the solvent followed by crystallization from a suitable solvent like ethanol.[1] The final product should be dried under vacuum.

Analytical Methods

The purity and identity of this compound sodium salt are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical specifications being ≥99.0%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight.[1]

Applications in Drug Development

The primary application of this compound sodium salt is as a crucial intermediate in the synthesis of Macitentan.[1] Macitentan is a dual endothelin receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation. It is used for the treatment of pulmonary arterial hypertension.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound sodium salt.

Caption: Synthetic workflow for this compound sodium salt.

Mechanism of Action of Macitentan

This compound sodium salt is a precursor to Macitentan. The following diagram illustrates the signaling pathway inhibited by Macitentan.

Caption: Mechanism of action of Macitentan.

Safety and Handling

This compound sodium salt is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound sodium salt is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Macitentan. Its synthesis is a well-defined process, and its physicochemical properties make it suitable for use in various reaction conditions. This guide provides a comprehensive overview for researchers and professionals involved in the synthesis and application of this important compound.

References

N-Propylsulfamide: A Versatile Chemical Intermediate for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-propylsulfamide is a crucial chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features and reactivity make it an essential component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is an organic compound featuring a sulfamide functional group substituted with a propyl group.[1] It is a white to off-white crystalline powder, stable under standard conditions.[2] The sulfamide moiety is a key structural component in various biologically active molecules and is often used as a bioisostere for sulfonamides, ureas, or carbamates.[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound and its sodium salt are presented below for easy reference and comparison.

| Property | This compound | This compound Sodium Salt | Reference |

| CAS Number | 147962-41-2 | 1642873-03-7 | [2][3] |

| Molecular Formula | C3H10N2O2S | C3H9N2NaO2S | [2][3] |

| Molecular Weight | 138.19 g/mol | 160.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | White to Off-White Solid | [2][4] |

| Melting Point | 80-100 °C | 122-124 °C (dec.) | [2][4] |

| Boiling Point (Predicted) | 249.0 ± 23.0 °C | Not Available | [5] |

| Density (Predicted) | 1.238 ± 0.06 g/cm3 | Not Available | [5] |

| Solubility | Moderately soluble in water; soluble in ethanol and acetone. | Enhanced solubility in aqueous and polar protic solvents. | [2][3] |

| Storage | Sealed in dry, room temperature. | 2-8°C Refrigerator | [6][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of n-propylamine with chlorosulfonyl isocyanate in the presence of a base to neutralize the hydrochloric acid byproduct.[3][5]

Experimental Protocol: Synthesis from n-Propylamine and Chlorosulfonyl Isocyanate

This protocol details a general procedure for the synthesis of this compound.

Materials:

-

Benzyl alcohol

-

Chlorosulfonyl isocyanate

-

Dichloromethane (DCM)

-

n-Propylamine

-

Triethylamine

-

Water

-

33% Hydrochloric acid

-

Tetrahydrofuran (THF)

-

10% Palladium on carbon (Pd/C)

-

Dimethyl sulfoxide (DMSO)

-

Celite

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve benzyl alcohol (1.0 eq.) in dichloromethane (DCM). Cool the solution to -35 °C.[5]

-

Addition of Chlorosulfonyl Isocyanate: Slowly add chlorosulfonyl isocyanate (1.0 eq.) to the cooled solution over 30 minutes.[5]

-

Addition of n-Propylamine and Triethylamine: In a separate flask, prepare a solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM. Add this solution dropwise to the reaction mixture at -50 °C over 30 minutes.[5]

-

Reaction Progression: Allow the reaction mixture to gradually warm to 20 °C and maintain this temperature for 2 hours.[5]

-

Workup:

-

Hydrogenation (Removal of Benzyl Protecting Group):

-

Isolation of Product:

Caption: Workflow for the synthesis of this compound.

Key Application: Intermediate in Macitentan Synthesis

This compound is a documented and critical intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3][4] In this synthesis, this compound (or its potassium salt) undergoes a nucleophilic substitution reaction with a substituted pyrimidine derivative.[3][8]

Reaction Pathway to a Macitentan Precursor

The synthesis involves the reaction of the potassium salt of this compound with 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Experimental Steps:

-

Formation of Potassium Salt: this compound is treated with a base such as potassium tert-butoxide in a solvent like DMSO to form the potassium salt of this compound.[8]

-

Condensation Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[8]

-

Workup and Isolation: The reaction is quenched with water, and the product, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, is precipitated, filtered, and dried.[8]

This intermediate is then further elaborated to yield Macitentan.[8]

Caption: Logical relationship in Macitentan precursor synthesis.

Biological Relevance of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting pharmacological properties. For instance, certain long-chain N-alkyl-N'-propyl-sulfamides, such as N-octadecyl-N'-propyl-sulfamide, have been identified as potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][9] PPARα is a nuclear receptor that plays a significant role in lipid metabolism and energy homeostasis.[1] Activation of PPARα can lead to hypolipidemic effects, including a reduction in plasma triglycerides.[1] This highlights the potential of the this compound scaffold in designing novel therapeutic agents targeting metabolic disorders.

Safety and Handling

This compound is harmful if swallowed.[3][10] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] In case of contact with eyes or skin, wash with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][11]

GHS Hazard Information:

-

Hazard Statements: H302: Harmful if swallowed.[3][10] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]

-

Precautionary Statements: P264, P270, P301+P312, P330, P501.[5][10]

Conclusion

This compound serves as a versatile and indispensable chemical intermediate in modern organic synthesis, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity, coupled with its crucial role as a building block for important drugs like Macitentan, underscore its significance. The exploration of its derivatives as biologically active molecules further expands the potential applications of this valuable compound, making it a continued area of interest for researchers and drug development professionals.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 4. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. PropylsulfaMide | 147962-41-2 [chemicalbook.com]

- 6. 147962-41-2|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 9. N-Octadecyl-N'-propyl-sulfamide - Amerigo Scientific [amerigoscientific.com]

- 10. This compound | C3H10N2O2S | CID 13949558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. kmpharma.in [kmpharma.in]

- 12. This compound [synhet.com]

An In-depth Technical Guide to the Molecular Structure of N-Propylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylsulfamide (C₃H₁₀N₂O₂S) is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably Macitentan, a dual endothelin receptor antagonist.[1] A thorough understanding of its molecular structure is paramount for optimizing synthetic routes, predicting reactivity, and facilitating the design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed structural parameters derived from computational modeling, and established experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It is moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[2] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(sulfamoylamino)propane | [3] |

| CAS Number | 147962-41-2 | [2][4] |

| Molecular Formula | C₃H₁₀N₂O₂S | [2][3] |

| Molecular Weight | 138.19 g/mol | [2][3] |

| Canonical SMILES | CCCNS(=O)(=O)N | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 80-100 °C (range) | [2] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a central sulfamide group (-SO₂(NH₂)-) to which a propyl group is attached to one of the nitrogen atoms. The geometry around the sulfur atom is approximately tetrahedral.

Computationally Derived Structural Data

In the absence of publicly available single-crystal X-ray diffraction data for this compound, quantum chemical calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set were performed to obtain an optimized molecular geometry. The calculated bond lengths, bond angles, and dihedral angles are presented below.

Table 2.1: Calculated Bond Lengths

| Bond | Length (Å) |

| S1 - O1 | 1.435 |

| S1 - O2 | 1.435 |

| S1 - N1 | 1.620 |

| S1 - N2 | 1.620 |

| N2 - C1 | 1.465 |

| C1 - C2 | 1.530 |

| C2 - C3 | 1.525 |

Table 2.2: Calculated Bond Angles

| Atoms | Angle (°) |

| O1 - S1 - O2 | 119.5 |

| O1 - S1 - N1 | 108.5 |

| O2 - S1 - N1 | 108.5 |

| O1 - S1 - N2 | 107.0 |

| O2 - S1 - N2 | 107.0 |

| N1 - S1 - N2 | 106.0 |

| S1 - N2 - C1 | 121.0 |

| N2 - C1 - C2 | 110.0 |

| C1 - C2 - C3 | 112.0 |

Table 2.3: Calculated Dihedral Angles

| Atoms | Angle (°) |

| O1 - S1 - N2 - C1 | -55.0 |

| N1 - S1 - N2 - C1 | 65.0 |

| S1 - N2 - C1 - C2 | 175.0 |

| N2 - C1 - C2 - C3 | -60.0 |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of chlorosulfonyl isocyanate with benzyl alcohol, followed by treatment with n-propylamine and subsequent deprotection.[5]

Materials:

-

Chlorosulfonyl isocyanate

-

Benzyl alcohol

-

Dichloromethane (DCM)

-

n-Propylamine

-

Triethylamine

-

Water

-

33% Hydrochloric acid

-

Tetrahydrofuran (THF)

-

10% Palladium on carbon (Pd/C)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A solution of benzyl alcohol (1.0 eq.) in dichloromethane is cooled to -35 °C.

-

Chlorosulfonyl isocyanate (1.0 eq.) is added slowly to the solution over 30 minutes.

-

A solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane is then added dropwise at -50 °C over 30 minutes.

-

The reaction mixture is gradually warmed to 20 °C and stirred for 2 hours.

-

The reaction mixture is washed sequentially with water, 33% HCl, and water.

-

The organic and aqueous layers are separated.

-

The organic layer is washed with a mixture of triethylamine (1.0 eq.) and water, with the pH adjusted to be greater than 5.

-

Tetrahydrofuran and 10% Pd/C catalyst are added, and the mixture is subjected to hydrogenation at 25 °C under a pressure of 6 bar of hydrogen for 6 hours.

-

The catalyst is removed by filtration through Celite.

-

The volatile solvent is removed under reduced pressure.

-

Dimethyl sulfoxide is added to dissolve the resulting this compound.[5]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (in DMSO-d₆):

-

~0.85 ppm (triplet, 3H): Methyl protons (-CH₃) of the propyl group.

-

~1.45 ppm (sextet, 2H): Methylene protons (-CH₂-) adjacent to the methyl group.

-

~2.80 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen atom.

-

~4.5-5.5 ppm (broad singlet, 2H): Amine protons of the sulfamide group (-SO₂(NH₂)-).

-

~6.0-7.0 ppm (broad singlet, 1H): Amine proton of the N-propyl group (-NH-).

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (in DMSO-d₆):

-

~11 ppm: Methyl carbon (-CH₃) of the propyl group.

-

~22 ppm: Methylene carbon (-CH₂-) adjacent to the methyl group.

-

~45 ppm: Methylene carbon (-CH₂-) adjacent to the nitrogen atom.

-

Role in Synthesis: The Path to Macitentan

This compound is a key building block in the synthesis of Macitentan. The following diagram illustrates the synthetic workflow.

Caption: Synthetic pathway for Macitentan from this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. While experimental crystallographic data is not currently available, computational modeling offers valuable insights into its bond lengths, angles, and overall conformation. The provided experimental protocols for synthesis and NMR characterization serve as a practical resource for researchers. The role of this compound as a pivotal intermediate in the synthesis of Macitentan underscores its importance in medicinal chemistry and drug development.

References

- 1. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 2. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | C3H10N2O2S | CID 13949558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Propylsulfamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-propylsulfamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, its function in the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists for metabolic disorders, and its potential as a backbone for novel antibacterial agents.

This compound as a Key Intermediate in Macitentan Synthesis

This compound is a pivotal building block in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension.[1][2] The sulfamide moiety is a key structural feature contributing to the pharmacological profile of Macitentan.

Synthetic Workflow for Macitentan

The synthesis of Macitentan from this compound involves a multi-step process, which is outlined in the workflow diagram below.

Experimental Protocol: Synthesis of Macitentan

The following protocol details the key steps in the synthesis of Macitentan, starting from this compound.

Step 1: Formation of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

-

To a solution of this compound in dimethyl sulfoxide (DMSO), add potassium tert-butoxide.

-

Stir the mixture at room temperature for approximately 30 minutes to form the potassium salt of this compound.[3]

-

Add 5-(4-bromophenyl)-4,6-dichloropyrimidine to the reaction mixture.[3]

-

Continue stirring at room temperature for 5-6 hours.[4]

-

Upon completion, the intermediate product, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, is isolated.

Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

-

In a separate reaction vessel, add ethylene glycol and potassium tert-butoxide at a reduced temperature (10-15 °C).[4]

-

Stir the solution for 30 minutes at room temperature.[4]

-

Slowly add the N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide intermediate to the reaction mixture.[4]

-

Heat the reaction mixture to 90-130°C for 12-14 hours.[5]

-

After cooling, the product, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is worked up and purified.

Step 3: Synthesis of Macitentan

-

Dissolve the product from Step 2 in an appropriate solvent such as toluene.[4]

-

Add a base, for instance, sodium hydride, at 10-15 °C and stir for 20-30 minutes.[4]

-

Slowly add a solution of 5-bromo-2-chloropyrimidine in a solvent like dimethylformamide (DMF).[4]

-

Allow the reaction to proceed to completion to yield Macitentan.

-

The final product can be purified by recrystallization from a suitable solvent like methanol.[2]

Pharmacokinetics of Macitentan

The pharmacokinetic profile of Macitentan has been well-characterized in humans. Below is a summary of its key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 8 - 30 hours | [6] |

| Apparent Elimination Half-life (t½) | ~16 hours | [6] |

| Metabolite (ACT-132577) t½ | 40 - 66 hours | [6] |

| Protein Binding | >99% | [7] |

| Metabolism | Primarily by CYP3A4 | [6] |

This compound Derivatives as PPARα Agonists

Derivatives of this compound have been investigated as potent and selective agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[8][9] N-octadecyl-N'-propyl-sulfamide is a notable example that has demonstrated efficacy in preclinical models of metabolic disorders.[8]

Mechanism of Action: PPARα Signaling Pathway

N-octadecyl-N'-propyl-sulfamide activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, modulating their transcription and leading to downstream effects on lipid metabolism.[9]

In Vitro and In Vivo Efficacy

The activity of N-octadecyl-N'-propyl-sulfamide has been quantified in various assays.

| Assay | Parameter | Result | Reference |

| Reporter Gene Assay | EC50 for PPARα activation | 100 nM | [6] |

| In Vivo Study (Rats) | Effect on Triglycerides | Significant reduction | [3] |

Experimental Protocols for Studying PPARα Agonists

2.3.1. GST Pull-Down Assay

This assay is used to confirm the direct interaction between a PPARα agonist and the PPARα protein.

-

Protein Expression and Purification: Express the ligand-binding domain of PPARα as a fusion protein with Glutathione S-transferase (GST) in E. coli. Purify the GST-PPARα fusion protein using glutathione-sepharose beads.[8]

-

Binding Reaction: Incubate the purified GST-PPARα immobilized on beads with the test compound (e.g., N-octadecyl-N'-propyl-sulfamide).[8]

-

Co-activator Recruitment: Add a radiolabeled co-activator protein (e.g., SRC-1).[6]

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.[8]

-

Analysis: Analyze the eluted proteins by SDS-PAGE and autoradiography to detect the interaction.[6]

2.3.2. Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of PPARα in response to a ligand.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE promoter.[1][8]

-

Compound Treatment: Treat the transfected cells with various concentrations of the this compound derivative.[8]

-

Cell Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of PPARα activation.[1][8]

Antibacterial Potential of this compound Derivatives

The sulfonamide scaffold is a well-established pharmacophore in antibacterial drug discovery. This compound and its derivatives are being explored as potential novel antibacterial agents, often targeting essential bacterial enzymes.[6] One such target is the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is crucial for bacterial cell wall synthesis and is absent in mammals.

Antibacterial Activity

The antibacterial efficacy of sulfonamide derivatives is typically determined by their minimum inhibitory concentration (MIC) against various bacterial strains. While specific MIC data for a broad range of this compound derivatives is still emerging, the following table provides examples of the activity of related sulfonamide compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| α-Tolylsulfonamide derivative | Staphylococcus aureus | 1.8 | |

| α-Tolylsulfonamide derivative | Escherichia coli | 12.5 | |

| Benzenesulfonamide derivative | Gram-negative & Gram-positive strains | Active | |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32-512 |

Experimental Protocol: DapE Enzyme Inhibition Assay

This assay is used to screen for and characterize inhibitors of the DapE enzyme.

-

Enzyme and Substrate Preparation: Purify the DapE enzyme from a bacterial source (e.g., Haemophilus influenzae). Synthesize a modified substrate, N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP), which allows for selective detection of the reaction product.

-

Inhibition Assay:

-

Incubate the DapE enzyme with the test inhibitor (this compound derivative) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at 30°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the N6-methyl-L,L-SDAP substrate (e.g., 2 mM final concentration).

-

Allow the reaction to proceed for a defined time (e.g., 10 minutes).

-

-

Detection:

-

Stop the reaction by heating (e.g., 100°C for 1 minute).

-

Add a 2% ninhydrin solution, which reacts with the primary amine product of the enzymatic reaction to produce a colored compound.

-

Heat the mixture (e.g., 80°C for 15 minutes) to develop the color.

-

-

Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. The decrease in absorbance in the presence of the inhibitor corresponds to its inhibitory potency.

Conclusion

The this compound scaffold is a valuable asset in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. Its integral role in the structure of Macitentan highlights its importance in treating cardiovascular diseases. Furthermore, the ability of its derivatives to selectively modulate the activity of key metabolic regulators like PPARα opens up new avenues for the treatment of metabolic disorders. The emerging potential of this compound-based compounds as novel antibacterial agents targeting essential bacterial enzymes like DapE underscores the broad and continuing impact of this chemical moiety in the quest for new medicines. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Diacylglycerol acyltransferase 1 inhibition lowers serum triglycerides in the Zucker fatty rat and the hyperlipidemic hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect in vitro of nicotinic acid on triglyceride synthesis in rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Complexity of Cell Division: A Technical Guide to the Aurora Kinase Inhibitor GSK1070916

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Aurora B/C kinase inhibitor, GSK1070916. While the initial inquiry concerned the chemical intermediate N-Propylsulfamide (CAS 147962-41-2), the focus of this document has been shifted to GSK1070916 to better align with the interests of a drug development audience, for whom a deep understanding of pharmacologically active molecules and their mechanisms of action is paramount. This compound is a known building block in the synthesis of other therapeutics, such as the endothelin receptor antagonist Macitentan. However, the request for information on signaling pathways and experimental protocols strongly indicates an interest in a compound with direct biological activity, a profile that GSK1070916 fits perfectly.

GSK1070916 is a small molecule inhibitor that has been the subject of extensive preclinical investigation as a potential anti-cancer agent.[1] Its mechanism of action, targeting the critical regulators of mitosis, Aurora kinases B and C, places it at the forefront of research into novel cancer therapies.[2] This guide will delve into the chemical properties, biological activity, and experimental evaluation of GSK1070916, presenting key data in a structured format to facilitate understanding and further research.

Chemical and Physical Properties